(R)-1-benzyl-5-methyl-1,4-diazepane
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Overview
Description
®-1-benzyl-5-methyl-1,4-diazepane is a chiral compound belonging to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms The ®-1-benzyl-5-methyl-1,4-diazepane is characterized by the presence of a benzyl group attached to the first carbon and a methyl group attached to the fifth carbon in the diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-benzyl-5-methyl-1,4-diazepane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and 2-methyl-1,4-diaminobutane.
Cyclization Reaction: The key step in the synthesis is the cyclization of the starting materials to form the diazepane ring. This can be achieved through a nucleophilic substitution reaction, where the amine groups react with a suitable electrophile, such as an alkyl halide.
Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as chromatography or the use of chiral auxiliaries may be employed.
Industrial Production Methods
In an industrial setting, the production of ®-1-benzyl-5-methyl-1,4-diazepane may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to produce larger quantities of the compound.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-benzyl-5-methyl-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the diazepane ring to a more saturated form.
Substitution: The benzyl and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced diazepanes, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, ®-1-benzyl-5-methyl-1,4-diazepane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature makes it valuable for studying stereochemistry and chiral recognition processes.
Medicine
In medicinal chemistry, ®-1-benzyl-5-methyl-1,4-diazepane has potential applications as a pharmacophore in the design of new therapeutic agents. Its structure can be modified to enhance biological activity and selectivity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-benzyl-5-methyl-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and methyl groups contribute to the compound’s binding affinity and selectivity. The diazepane ring can interact with the active site of enzymes, leading to inhibition or activation of enzymatic activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
(S)-1-benzyl-5-methyl-1,4-diazepane: The enantiomer of the ®-compound, with similar chemical properties but different biological activity.
1-benzyl-1,4-diazepane: Lacks the methyl group, leading to different reactivity and binding properties.
1-methyl-1,4-diazepane: Lacks the benzyl group, affecting its overall stability and interactions.
Uniqueness
®-1-benzyl-5-methyl-1,4-diazepane is unique due to its specific chiral configuration and the presence of both benzyl and methyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5R)-1-benzyl-5-methyl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-12-7-9-15(10-8-14-12)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJUKENLCKCHQX-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CCN1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(CCN1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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